REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[N:13]1([CH2:19][CH2:20][NH2:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([NH:21][CH2:20][CH2:19][N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:10]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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O=C1N(CCC1)CC(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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N1(CCCCC1)CCN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
O=C1N(CCC1)CC(=O)NCCN1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |